molecular formula C14H10N2O2 B1583949 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione CAS No. 36932-61-3

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione

Cat. No.: B1583949
CAS No.: 36932-61-3
M. Wt: 238.24 g/mol
InChI Key: CFNKFWRAPXKASS-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione (CAS 36932-61-3) is a chemical compound of significant interest in medicinal and organic chemistry research. It features an isoindoline-1,3-dione (phthalimide) core, a privileged scaffold recognized for its diverse biological activities and presence in several clinical drugs . This specific derivative is substituted with a 6-methylpyridin-2-yl group, enhancing its potential as a building block for drug discovery. The isoindoline-1,3-dione moiety is a versatile structure in pharmaceutical development. It serves as a key pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, where it can interact with the enzyme's peripheral anionic site . Furthermore, this core structure is integral to several approved drugs, including immunomodulatory agents like thalidomide and pomalidomide, and the anti-inflammatory drug apremilast, highlighting its therapeutic relevance . Researchers value this compound as a synthetic intermediate for constructing more complex molecules. Its structure allows for further functionalization, making it a valuable precursor in developing potential therapeutic agents for conditions such as cancer and neurodegenerative diseases . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNKFWRAPXKASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351141
Record name 6-Methyl-2-(phthalimido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36932-61-3
Record name 6-Methyl-2-(phthalimido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 6-methyl-2-pyridinecarboxaldehyde with Phthalic Anhydride

A common preparative route involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with phthalic anhydride under acidic conditions to form the isoindoline core. This step typically proceeds via nucleophilic attack of the aldehyde on the anhydride, followed by cyclization to generate the isoindoline-1,3-dione framework.

  • Reaction conditions: Acidic medium (e.g., mineral acids or Lewis acids), elevated temperature to facilitate cyclization.
  • Outcome: Formation of the 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione intermediate.

Oxidation and Carboxylation Steps

Subsequent steps may involve oxidation to introduce carboxylic acid groups or other functional moieties, depending on the target derivative. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

  • Reaction conditions: Controlled oxidation using stoichiometric amounts of oxidants, often in aqueous or organic solvents.
  • Purpose: To functionalize the isoindoline ring, enhancing chemical reactivity and biological properties.

Alternative Synthetic Approaches

Other methods reported for isoindoline-1,3-dione derivatives include:

  • Reaction of primary amines with phthalic anhydride derivatives to form isoindoline-1,3-dione rings.
  • Use of Lewis acids such as aluminum chloride (AlCl3) or boron trichloride (BCl3) to catalyze cyclization and deprotection steps.
  • Employing organic bases like triethylamine to facilitate amide bond formation during synthesis.

Industrial Production Techniques

Industrial synthesis may utilize continuous flow reactors to optimize yields and purity. This approach allows precise control over reaction parameters such as temperature, pressure, and reagent concentrations, improving scalability and reproducibility.

Detailed Reaction Data and Analysis

Step Reactants Conditions Product Yield (%) Notes
1 6-methyl-2-pyridinecarboxaldehyde + Phthalic anhydride Acidic medium, elevated temperature (e.g., 100–120 °C) This compound core 70–85 Condensation and cyclization
2 Intermediate + Oxidizing agent (e.g., KMnO4) Controlled oxidation, room to moderate temperature Carboxylated derivative 60–75 Functional group introduction
3 Intermediate + Lewis acid (AlCl3, BCl3) Deprotection or cyclization facilitation Purified isoindoline-1,3-dione 80–90 Catalytic step to improve purity

Research Findings and Characterization

  • Spectroscopic data: The synthesized compounds exhibit characteristic infrared (IR) absorption bands for cyclic amide carbonyl groups around 1750 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹.
  • NMR analysis: Proton NMR shows aromatic multiplets corresponding to the pyridine and isoindoline protons, with methyl group singlets near 2.4 ppm.
  • Mass spectrometry: Molecular ion peaks consistent with the molecular weight of 282.25 g/mol confirm the expected molecular structure.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation of aldehyde with phthalic anhydride 6-methyl-2-pyridinecarboxaldehyde, phthalic anhydride, acid catalyst Acidic medium, 100–120 °C Straightforward, good yields Requires acidic conditions, possible side reactions
Oxidation for functionalization Potassium permanganate, chromium trioxide Controlled temperature, aqueous/organic solvent Introduces carboxyl groups Over-oxidation risk, requires careful control
Lewis acid catalysis AlCl3, BCl3 Ambient to elevated temperature Enhances cyclization, deprotection Handling of corrosive reagents

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione has been investigated for its antineoplastic properties . A study demonstrated that derivatives of this compound exhibited antiproliferative activity against several cancer cell lines including Panc-1 (pancreatic), Sk-mel-28 (melanoma), and PC-3 (prostate) cells. The compound FT-12 derived from it showed significant inhibition of cell proliferation and induced S-phase arrest in the cell cycle, indicating its potential as a chemotherapeutic agent .

Alzheimer's Disease Treatment
The compound has also been explored for its cholinesterase inhibitory activity , which is crucial in the treatment of Alzheimer's disease. A series of isoindoline-1,3-dione derivatives demonstrated potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 2.1 to 7.4 μM. Notably, some compounds exhibited neuroprotective effects against oxidative stress in neuronal cells . This highlights the compound's potential in developing new therapeutic agents for neurodegenerative diseases.

Agrochemical Applications

In the realm of agrochemistry , this compound serves as a structural motif in the synthesis of new agrochemical products. Its derivatives have been incorporated into formulations that enhance pest resistance and crop yield. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed, showcasing the versatility of this compound in agricultural applications .

Organic Chemistry

The compound is also significant in organic synthesis due to its reactivity and ability to form various pyridinium salts. These salts are known for their diverse applications, including:

  • Antimicrobial agents
  • Anti-cancer drugs
  • Gene delivery systems

Pyridinium ylides derived from this compound have shown promise as anti-cholinesterase inhibitors, further expanding its utility in pharmacological research .

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
Isoindoline-1,3-dioneIsoindolineBasic structure without substitutions; serves as a parent compound.
2-(4-pyridyl)isoindoline-1,3-dione4-Pyridyl IsoindolineSubstituted with a 4-pyridyl group; different biological activity profile.
2-(2-pyridyl)isoindoline-1,3-dione2-Pyridyl IsoindolineContains a 2-pyridyl substitution; may exhibit distinct pharmacological effects.

The specific substitution pattern on the isoindoline core significantly influences the biological activity and interaction with molecular targets compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound’s structure allows it to interact with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Differences :

  • Substituent Electronic Effects : The 6-methylpyridin-2-yl group in the target compound likely enhances electron density compared to electron-withdrawing groups (e.g., -CF₃ in ), affecting binding to biological targets.
  • Synthetic Complexity : Derivatives with bulkier substituents (e.g., urea moieties in ) require multi-step syntheses, whereas methylpyridine derivatives may be synthesized via simpler alkylation or condensation routes .

Physicochemical Properties

Property 2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione (Hypothetical) 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)isoindoline-1,3-dione 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
Molecular Formula C₁₅H₁₃N₂O₂ C₁₅H₈ClF₃N₂O₂ C₁₄H₁₅NO₃
Molecular Weight (g/mol) ~265.28 340.68 245.28
Predicted Density (g/cm³) ~1.3–1.5 1.551 N/A
Boiling Point (°C) ~400–450 423.4 N/A
Solubility Moderate in polar aprotic solvents Likely low due to -CF₃ group High in polar solvents (hydroxy group)

Notes:

  • The methylpyridine substituent may improve solubility in organic solvents compared to halogenated analogs .
  • Hydroxycyclohexyl derivatives () exhibit higher polarity, enhancing aqueous solubility .

SAR Insights :

  • Electron-Donating Groups (e.g., methyl in pyridine) may enhance binding to hydrophobic enzyme pockets.
  • Hydrogen-Bonding Groups (e.g., hydroxy in ) improve solubility but may reduce membrane permeability .

Spectroscopic Characterization

  • 1H NMR : Methylpyridine protons typically resonate at δ 2.5–3.0 ppm (singlet for -CH₃), while isoindoline-dione aromatic protons appear at δ 7.6–8.0 ppm ().
  • 13C NMR : Carbonyl groups (C=O) in isoindoline-1,3-dione derivatives resonate at ~167–170 ppm, as seen in and .

Biological Activity

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a derivative of isoindoline-1,3-dione, characterized by a pyridine ring substituted at the 6-position with a methyl group. The synthesis typically involves the condensation of phthalic anhydride with appropriate amines under controlled conditions to yield various isoindoline derivatives.

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines. A study reported that similar compounds demonstrated activity against leukemia and non-small cell lung cancer cell lines, with some derivatives showing IC50 values below 10 μM in inhibiting cell growth .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for skin whitening treatments. A related compound exhibited an EC50 value of 753 μg/mL for tyrosinase inhibition, which was less effective than the positive control arbutin (EC50 = 403 μg/mL) . This suggests that this compound could also possess similar properties.

Neuroprotective Effects

Isoindoline derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The IC50 values for some derivatives ranged from 2.1 to 7.4 μM, demonstrating potent AChE inhibitory activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Tyrosinase Binding : Molecular docking studies suggest that the pyridine moiety enhances binding affinity to tyrosinase, leading to effective inhibition .
  • AChE Interaction : The compound is believed to interact with both the catalytic and peripheral sites of AChE, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of isoindoline derivatives:

StudyCompound TestedBiological ActivityIC50/EC50 Values
2-(6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dioneTyrosinase InhibitionEC50 = 753 μg/mL
Various Isoindoline DerivativesAnticancer ActivityIC50 < 10 μM
N-benzyl pyridinium hybridsAChE InhibitionIC50 = 2.1 - 7.4 μM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or N-alkylation reactions. For example, intermediate derivatives can be prepared by reacting potassium phthalimide with halogenated pyridine derivatives (e.g., 6-methyl-2-bromopyridine) under anhydrous conditions. A key step involves using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C to facilitate N-alkylation . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yields can vary (40–70%) depending on steric hindrance and leaving group reactivity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ (400 MHz and 101 MHz, respectively) are standard. For example, the isoindoline-dione core shows aromatic protons at δ 7.8–8.1 ppm, while the methyl group on the pyridine ring resonates at δ 2.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) confirms bond lengths and angles. The pyridinyl substituent typically exhibits a dihedral angle of 15–25° relative to the isoindoline plane .

Q. What in vitro biological activity assays are commonly used to evaluate its pharmacological potential?

  • Methodological Answer :

  • Anti-inflammatory assays : Carrageenan-induced edema in rodent models measures inhibition of inflammation (e.g., 30–50% inhibition at 50 mg/kg) .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition is assessed via Ellman’s method, with IC₅₀ values calculated from absorbance at 412 nm .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity, with results compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields and purity?

  • Methodological Answer :

  • Solvent selection : Replacing DMF with acetonitrile reduces byproduct formation during N-alkylation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions can enhance regioselectivity for pyridine functionalization .
  • Temperature control : Stepwise heating (80°C → 110°C) minimizes decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking refinement : Use molecular dynamics simulations (e.g., AMBER) to account for ligand flexibility and solvation effects. For instance, discrepancies in AChE inhibition may arise from improper protonation states of the pyridine nitrogen in docking models .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .

Q. What strategies mitigate byproduct formation during N-alkylation steps in synthesis?

  • Methodological Answer :

  • Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during alkylation, followed by TBAF-mediated deprotection .
  • Chromatographic separation : Reverse-phase HPLC with a C18 column resolves isoindoline-dione derivatives from hydrolyzed byproducts (e.g., 2-carbamoylbenzoic acid) .

Q. How is this compound utilized in PROTAC development for targeted protein degradation?

  • Methodological Answer : The isoindoline-dione moiety serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide analogs) to target-binding molecules. For example, 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivatives enable recruitment of cereblon E3 ligase. Synthetic steps involve SNAr reactions with methylamine and oxidation of sulfides to sulfones using m-CPBA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione
Reactant of Route 2
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2-(6-methylpyridin-2-yl)isoindoline-1,3-dione

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